Folcepri

Description

Properties

CAS No. |

479578-27-3 |

|---|---|

Molecular Formula |

C29H35N11O11S |

Molecular Weight |

745.7 g/mol |

IUPAC Name |

(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |

InChI Key |

RKGPQAGUQDVJHG-MHORFTMASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

An In-depth Technical Guide to the Folate Receptor Targeting Mechanism of Folcepri (etarfolatide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcepri (etarfolatide) is a diagnostic imaging agent designed to identify cancer patients whose tumors overexpress the folate receptor (FR), making them potential candidates for folate-targeted therapies. This document provides a comprehensive overview of the mechanism of action of Folcepri, its role in folate receptor targeting, and the associated experimental protocols. While the clinical development of Folcepri and its companion therapeutic, Vynfinit (vintafolide), was discontinued, the underlying scientific principles of folate receptor targeting remain a significant area of research in oncology.

The Biology of Folate Receptors in Oncology

Folate (vitamin B9) is essential for cellular metabolic activities, including DNA synthesis and repair, and is crucial for rapidly dividing cells, such as cancer cells.[1] Cells utilize two primary mechanisms for folate internalization:

-

Reduced Folate Carrier (RFC): A low-affinity transporter present on nearly all normal cells.[1]

-

Folate Receptor (FR): A high-affinity membrane protein often overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and renal carcinomas, while having limited expression on normal tissues.[1][2][3]

This differential expression of the folate receptor makes it an attractive target for the selective delivery of diagnostic and therapeutic agents to malignant cells.[4][5] The most studied isoform in cancer is the folate receptor alpha (FRα).[4] Upon binding to folate or a folate-conjugate, the FRα is internalized via receptor-mediated endocytosis.[1][5]

Mechanism of Action of Folcepri (etarfolatide)

The active substance in Folcepri, etarfolatide, is a folate-targeted diagnostic imaging agent.[6] Its mechanism of action is centered on its high affinity for the folate receptor.

-

Binding: Etarfolatide, when introduced into the bloodstream, selectively binds to folate receptors present on the surface of cells.[6] Due to the overexpression of these receptors on certain cancer cells, etarfolatide preferentially accumulates at the tumor sites.

-

Radiolabeling: For imaging purposes, Folcepri is radiolabeled with technetium-99m (99mTc), a gamma-emitting radionuclide.[1][6]

-

Imaging: The gamma radiation emitted by the 99mTc-etarfolatide complex allows for the visualization of tumor lesions using Single Photon Emission Computed Tomography (SPECT).[1][6] This enables a non-invasive assessment of folate receptor expression across all tumor sites in a patient.

The Role of Neocepri (folic acid)

To enhance the clarity of the SPECT images, a pre-dosing agent, Neocepri (folic acid), was co-developed.[7][8] Folate receptors are also present on some normal tissues, which can lead to background signal from Folcepri.[7] The administration of Neocepri prior to Folcepri saturates the folate receptors on normal cells, thereby reducing the background uptake of the radiolabeled etarfolatide and improving the tumor-to-background signal ratio.[7][8]

Signaling and Internalization Pathway

The binding of a folate conjugate like etarfolatide to the folate receptor initiates a process of receptor-mediated endocytosis.

Caption: Folate receptor-mediated endocytosis pathway.

Quantitative Data Summary

The clinical development program for Folcepri and Vynfinit generated quantitative data to assess their efficacy and utility.

| Study Phase/Type | Population | Key Finding | Reference |

| Diagnostic Efficacy | Women with ovarian cancer | 94 images were evaluated by expert assessors and scored from 0-100% based on the percentage of tumors with folate receptors. | [6] |

| Image Enhancement | 28 participants | Studies demonstrated that pre-administration of Neocepri led to clearer SPECT scan images. | [7] |

| Phase II (PRECEDENT) | Platinum-resistant ovarian cancer patients | Vynfinit in combination with pegylated liposomal doxorubicin (PLD) improved progression-free survival to 5.0 months compared to 2.7 months for PLD alone. | [9] |

Experimental Protocols

The following outlines the methodology for the clinical use of Folcepri for SPECT imaging.

Patient Preparation and Dosing Regimen

-

Pre-medication: Administer a slow intravenous injection of 0.5 mg of folic acid (Neocepri).[1]

-

Saline Flush: Follow the folic acid injection with a 5-10 ml normal saline flush.[1]

-

Folcepri Administration: Within 1-3 minutes of the folic acid injection, administer a 1-2 ml injection of 0.1 mg of etarfolatide labeled with 20-25 mCi of technetium-99m (99mTc-EC20).[1] The injection should be given over approximately 30 seconds.

-

Saline Flush: Follow the 99mTc-EC20 injection with a 5-10 ml normal saline flush.[1]

Imaging Protocol

-

Imaging Modality: Single Photon Emission Computed Tomography (SPECT), often in combination with CT or MRI for anatomical reference.[1][10]

-

Image Acquisition: Perform SPECT imaging at a designated time point post-injection to allow for optimal biodistribution and tumor accumulation of the radiotracer.

-

Image Analysis: Expert assessors evaluate the SPECT images to determine the percentage of tumor lesions that are folate receptor-positive, assigning a score from 0 to 100%.[6]

Experimental Workflow Diagram

Caption: Clinical workflow for Folcepri imaging.

Conclusion and Future Perspectives

Folcepri was a pioneering agent in the field of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principles of using a folate-targeted imaging agent to select patients for specific treatments remain highly relevant.[3] The experience with Folcepri has provided valuable insights for the ongoing development of other folate receptor-targeting modalities, including antibody-drug conjugates (ADCs), small molecule-drug conjugates, and CAR-T cell therapies.[4] The refinement of patient selection through advanced imaging and biomarker analysis will be critical for the success of future personalized cancer therapies targeting the folate receptor.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the folate receptor: diagnostic and therapeutic approaches to personalize cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folcepri | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. BioCentury - Neocepri IV folic acid regulatory update [biocentury.com]

Etarfolatide: A Technical Guide to Folate Receptor Imaging

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Etarfolatide (99mTc-EC20) is a radiopharmaceutical imaging agent designed for the non-invasive, whole-body visualization of folate receptor (FR) expression.[1] It serves as a companion diagnostic to identify patients whose tumors overexpress the folate receptor, making them potential candidates for FR-targeted therapies, such as vintafolide.[2][3] Comprised of folic acid linked to a technetium-99m (99mTc) radiolabel, etarfolatide binds with high affinity to FR-positive cells, enabling their detection via Single-Photon Emission Computed Tomography (SPECT), often combined with CT (SPECT/CT) for improved anatomical localization.[4][5] This guide provides a comprehensive overview of etarfolatide's mechanism, physicochemical properties, experimental protocols, and clinical application data.

Core Principles and Mechanism of Action

The folate receptor is a high-affinity, glycosylphosphatidylinositol-anchored cell surface protein.[6][7] While its expression is restricted in most normal tissues, the alpha isoform (FRα) is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, where it is often associated with tumor progression.[4][8][9]

Etarfolatide leverages this differential expression. The folic acid component of the molecule acts as a high-affinity targeting ligand for the folate receptor.[5] Upon intravenous administration, etarfolatide circulates and binds specifically to FR-expressing cells. The binding affinity of the folate ligand for the FR is very high, with a dissociation constant (Kd) in the nanomolar range.[1][10] Following binding, the entire etarfolatide-receptor complex is internalized into the cell via receptor-mediated endocytosis.[5][6] The non-cleavable linker ensures the 99mTc payload is retained within the cell, allowing for accumulation of the radioactive signal in FR-positive tissues.[5][11] This accumulation can then be visualized using SPECT imaging.

Physicochemical and Binding Properties

Etarfolatide is a complex consisting of folic acid covalently attached through a peptide spacer to a chelator that securely binds the radioisotope 99mTc.[11] The non-radiolabeled precursor has a defined chemical structure and molecular weight.

| Property | Value | Reference |

| Chemical Formula (Precursor) | C₂₉H₃₅N₁₁O₁₁S | [12] |

| Molecular Weight (Precursor) | 745.72 g/mol | [12] |

| Radionuclide | Technetium-99m (99mTc) | [2] |

| Photon Energy | 140 keV | [1] |

| Physical Half-life | 6 hours | [1] |

| Binding Affinity (Kd) | 3.2 nM | [1] |

Experimental and Clinical Protocols

In Vitro Cell Binding Assay (Protocol Example)

Determining the binding affinity of etarfolatide is critical. A competitive binding assay using FR-positive cells (e.g., KB cells) is a standard method.

-

Cell Culture: Culture FR-positive cells in folate-free medium to ensure unoccupied receptors.

-

Assay Setup: Seed cells in multi-well plates. Once adherent, wash with a binding buffer.

-

Competition: Incubate cells with a constant, low concentration of radiolabeled folate (e.g., ³H-folic acid) and increasing concentrations of non-radiolabeled etarfolatide.

-

Incubation: Allow incubation for a set period (e.g., 1-2 hours) at 4°C to prevent internalization and reach equilibrium.

-

Washing: Wash cells rapidly with ice-cold buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of etarfolatide that inhibits 50% of specific radioligand binding). The Kd can be derived from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Animal Imaging (General Protocol)

Preclinical evaluation in animal models is essential to determine biodistribution, tumor targeting, and pharmacokinetics.[9]

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing FR-positive tumor xenografts (e.g., KB, RT16).[13]

-

Diet: House animals on a folate-deficient diet for at least one week prior to the study to maximize FR expression and radiotracer uptake.[13]

-

Radiotracer Administration: Administer a defined dose of 99mTc-etarfolatide (e.g., 5-10 MBq) via intravenous (tail vein) injection.[13]

-

Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body planar or SPECT/CT imaging.[13]

-

Biodistribution (Ex Vivo): After the final imaging session, euthanize the animals. Harvest tumors, blood, and major organs. Weigh the tissues and measure radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ to quantify uptake and clearance.[14]

Human Clinical Imaging Protocol (Phase 1/2 Example)

The clinical protocol is designed to ensure patient safety and optimize image quality for accurate diagnosis.[15][16]

-

Patient Selection: Enroll patients with confirmed or suspected cancers known to express FR (e.g., platinum-resistant ovarian cancer).[17]

-

Patient Preparation:

-

Radiopharmaceutical Administration: Administer a single intravenous injection of 99mTc-etarfolatide (e.g., 740-925 MBq / 20-25 mCi).[15][16]

-

Imaging Acquisition:

-

Image Analysis and Interpretation:

-

SPECT/CT images are reviewed by qualified nuclear medicine physicians.[17]

-

Tumor lesions identified on the co-registered CT scan are assessed for 99mTc-etarfolatide uptake.

-

A lesion is typically classified as FR-positive if its activity is greater than the surrounding background tissue.[18]

-

Patients can be categorized based on the percentage of their lesions that are FR-positive (e.g., FR(100%) if all lesions are positive, FR(10-90%) if some are positive, and FR(0%) if none are positive).[1][18]

-

Quantitative Biodistribution and Dosimetry Data

Data from Phase 1 clinical trials in healthy volunteers provide essential information on the safety, biodistribution, and radiation dosimetry of etarfolatide.

Biodistribution in Healthy Volunteers

| Parameter | Finding | Reference |

| Primary Uptake Organs | Liver (17%), Red Marrow (16%), Kidneys | [16] |

| Major Elimination Route | Kidneys | [15][16] |

| Urinary Recovery | 41% of injected dose in 24 hours | [16] |

| Clearance Half-life (α phase) | 26.9 minutes | [16] |

Radiation Dosimetry

| Parameter | Value (mSv/MBq) | Reference |

| Mean Effective Dose | 0.0076 | [16] |

| Urinary Bladder Wall | 0.026 | [16] |

| Kidneys | 0.025 | [16] |

Clinical Performance and Application

Etarfolatide imaging is used to stratify patients for FR-targeted therapies. The reliability of image interpretation is crucial for its clinical utility.

| Parameter | Study Population | Finding | Reference |

| Inter-Reader Agreement | Platinum-resistant ovarian cancer (n=60) | 87% agreement for FR(10-100%) vs FR(0%) classification | [17] |

| Inter-Reader Agreement | Platinum-resistant ovarian cancer (n=60) | 85% agreement for FR(100%) vs FR(0-90%) classification | [17] |

| Correlation with Therapy | Advanced ovarian cancer | Response to vintafolide correlates with FR positivity as determined by etarfolatide imaging | [18] |

digraph "Patient Selection Logic" { graph [fontname="Arial", fontsize=12, label="Role of Etarfolatide in Patient Selection", labelloc=t, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=9];Population [label="Patient Population\n(e.g., NSCLC, Ovarian Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Etarfolatide\nSPECT/CT Scan", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="All Lesions FR-Positive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapy [label="Candidate for\nFR-Targeted Therapy\n(e.g., Vintafolide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoTherapy [label="Not a Candidate for\nFR-Targeted Therapy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Population -> Imaging [color="#202124"]; Imaging -> Decision [color="#202124"]; Decision -> Therapy [label="Yes", color="#34A853", arrowhead=normal]; Decision -> NoTherapy [label="No / Mixed", color="#EA4335", arrowhead=normal]; }

Conclusion

Etarfolatide is a well-characterized folate receptor imaging agent with a clear mechanism of action and established protocols for preclinical and clinical use. Its ability to non-invasively assess whole-body FR status provides critical information for patient stratification in the context of FR-targeted therapies. The quantitative data on its binding affinity, biodistribution, and clinical reader agreement support its role as a robust and reproducible companion diagnostic tool in oncology drug development and personalized medicine.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]

- 3. radiologytoday.net [radiologytoday.net]

- 4. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Folate Receptor-Targeted Imaging Agents in the Identification of Folate Receptor-Positive Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The folate receptor (FR), particularly the alpha isoform (FRα), is a promising molecular target in oncology due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery and diagnostics. This technical guide provides an in-depth overview of two folate receptor-targeted imaging agents: etarfolatide (Folcepri), an investigational SPECT imaging agent, and pafolacianine (Cytalux®), an FDA-approved near-infrared (NIR) fluorescent imaging agent. The guide details their mechanisms of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes associated biological pathways and workflows. While etarfolatide's development was halted due to the failure of its companion therapy, its story provides valuable insights into the development of targeted diagnostics. In contrast, pafolacianine represents a successful clinical translation of this technology, aiding surgeons in the intraoperative identification of malignant lesions.

Introduction: The Folate Receptor as a Cancer Biomarker

Folate, a B vitamin, is essential for cellular proliferation through its role in DNA synthesis and repair. Cancer cells, with their high proliferation rates, often upregulate mechanisms for folate uptake. One such mechanism is the overexpression of the folate receptor (FR), a high-affinity, membrane-bound protein.[1] The alpha isoform of the folate receptor (FRα) is of particular interest as it is highly overexpressed in many epithelial malignancies, including over 90% of non-mucinous ovarian cancers, while its expression in normal tissues is largely restricted to the apical surfaces of some polarized epithelial cells, making it an attractive target for cancer-specific agents.[2]

The overexpression of FRα has been correlated with advanced tumor stage and poorer prognosis in some cancers.[3] This has driven the development of FR-targeted therapies and companion diagnostics designed to identify patients who are most likely to benefit from these treatments.

Mechanism of Action of Folate Receptor-Targeted Imaging Agents

The fundamental principle behind folate receptor-targeted imaging agents is the conjugation of a folate analog to an imaging moiety. This conjugate retains a high affinity for the folate receptor, allowing for the selective delivery of the imaging agent to FR-positive tumor cells.

Etarfolatide (Folcepri): A SPECT Imaging Agent

Etarfolatide (formerly known as EC20) is a conjugate of a folate analog and a technetium-99m (99mTc) chelator.[4] After radiolabeling with 99mTc, etarfolatide binds with high affinity to FR-positive cells. The gamma radiation emitted by 99mTc can then be detected by a Single Photon Emission Computed Tomography (SPECT) camera, enabling non-invasive, whole-body imaging of FR-positive tumors.[1][4] Etarfolatide was developed as a companion diagnostic to select patients for treatment with vintafolide, a folate-targeted chemotherapeutic.[2] However, the marketing authorization for both was withdrawn after vintafolide failed to show a significant benefit in a Phase 3 trial.[5]

Pafolacianine (Cytalux®): A Near-Infrared (NIR) Fluorescent Imaging Agent

Pafolacianine is a conjugate of a folate analog and the near-infrared (NIR) fluorescent dye, S0456.[6] Administered intravenously prior to surgery, pafolacianine circulates throughout the body and binds to FR-positive cancer cells.[7] During surgery, a NIR imaging system is used to illuminate the surgical field. The NIR light excites the S0456 dye, causing the FR-positive lesions to fluoresce, thereby providing real-time visual guidance to the surgeon for the identification and removal of malignant tissue that may not be visible to the naked eye or palpable.[6][7]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials of etarfolatide and pafolacianine in ovarian cancer.

Table 1: Etarfolatide (Folcepri) Phase 2 Clinical Trial Data in Platinum-Resistant Ovarian Cancer

| Parameter | FR(100%) Patients (n=14) | FR(10%-90%) Patients (n=22) | FR(0%) Patients (n=3) | p-value |

| Disease Control Rate (DCR) | 57% | 36% | 33% | - |

| Lesion DCR (FR-positive vs FR-negative) | 56.4% | - | 20.7% | <0.001 |

| Median Overall Survival (months) | 14.6 | 9.6 | 3.0 | - |

Data from a Phase 2 trial of vintafolide with etarfolatide as the imaging agent. FR(100%) indicates all target lesions were FR-positive, FR(10%-90%) indicates at least one but not all lesions were FR-positive, and FR(0%) indicates no lesions were FR-positive.[3][5]

Table 2: Pafolacianine (Cytalux®) Phase 3 Clinical Trial Data in Ovarian Cancer

| Parameter | Value | 95% Confidence Interval |

| Patients with at least one additional malignant lesion detected with pafolacianine | 33.0% | 24.3% - 42.7% |

| Patient-level false positive rate | 20.2% | 13.7% - 28.0% |

| Sensitivity for detecting ovarian cancer | 83% | - |

| Achievement of complete R0 resection | 62.4% | - |

Data from the Phase 3 study of pafolacianine for intraoperative imaging of folate receptor-positive ovarian cancer.[8]

Experimental Protocols

Etarfolatide SPECT Imaging Protocol

The following is a generalized protocol based on clinical trial descriptions for etarfolatide SPECT imaging:

-

Patient Preparation: Patients are instructed to avoid folate-containing supplements for a specified period before imaging.

-

Folic Acid Pre-injection (Optional): In some protocols, a pre-injection of folic acid is administered to reduce the background uptake of etarfolatide in normal tissues that express low levels of the folate receptor, such as the kidneys.[9][10]

-

Radiolabeling: Etarfolatide is radiolabeled with 99mTc according to the manufacturer's instructions.

-

Administration: The radiolabeled 99mTc-etarfolatide is administered intravenously to the patient.

-

Imaging: Whole-body planar and SPECT/CT imaging are performed at specified time points post-injection (e.g., 1-2 hours).[9] SPECT/CT allows for the precise anatomical localization of areas of etarfolatide uptake.

-

Image Analysis: Images are reviewed by a qualified nuclear medicine physician to identify and characterize lesions with increased radiotracer uptake, indicative of folate receptor positivity.

Pafolacianine Intraoperative Imaging Protocol

The following protocol outlines the key steps for the use of pafolacianine in fluorescence-guided surgery:

-

Patient Preparation: Patients should avoid folate, folic acid, or folate-containing supplements for 48 hours before the administration of pafolacianine.

-

Administration: Pafolacianine is administered as an intravenous infusion over 60 minutes, 1 to 9 hours before surgery.

-

Surgical Procedure: The surgeon performs the standard surgical procedure for tumor debulking under normal white light.

-

Intraoperative Fluorescence Imaging: At any point during the surgery, the surgeon can switch the imaging system to NIR mode. A dedicated NIR camera system is used to illuminate the surgical field with light in the excitation spectrum of pafolacianine (approximately 760-785 nm).[7]

-

Tumor Identification: Tissues that have taken up pafolacianine will fluoresce in the NIR spectrum (approximately 790-815 nm) and appear bright on the monitor, allowing the surgeon to identify and resect lesions that may not have been detected under normal light.[6][7]

-

Pathological Confirmation: All resected tissues, both fluorescent and non-fluorescent, are sent for pathological analysis to confirm the presence or absence of malignancy.

Visualizations: Signaling Pathways and Experimental Workflows

Folate Receptor-Mediated Signaling Pathway

The folate receptor not only facilitates the cellular uptake of folate but is also implicated in intracellular signaling pathways that can promote cancer cell proliferation and survival.

References

- 1. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pafolacianine for Intraoperative Imaging of Folate Receptor–Positive Ovarian Cancer - The ASCO Post [ascopost.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Etarfolatide (Folcepri): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etarfolatide (99mTc-EC20), also known as Folcepri, is a technetium-99m labeled folate-based radiopharmaceutical developed as a companion diagnostic imaging agent. Its primary function is to non-invasively identify tumors overexpressing the folate receptor (FR), thereby selecting patients who are most likely to benefit from folate-targeted therapies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of etarfolatide. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: The Rationale for Folate Receptor Targeting

The folate receptor (FR) has emerged as a promising target in oncology due to its limited expression in normal tissues and significant overexpression in a variety of solid tumors, including ovarian, non-small cell lung, breast, and renal cancers.[1] This differential expression provides a therapeutic window for targeted drug delivery. The FRα isoform, in particular, is a high-affinity receptor that, upon binding to its ligand, folic acid, internalizes via endocytosis.[2] This natural internalization pathway can be exploited to deliver imaging agents or cytotoxic drugs directly to cancer cells, minimizing off-target toxicity.[2]

Etarfolatide was developed in conjunction with vintafolide (EC145), a folate-vinca alkaloid conjugate, to serve as a companion diagnostic.[3] The underlying principle is that by visualizing the presence and extent of FR-positive tumors with etarfolatide, clinicians can predict the potential efficacy of vintafolide, which selectively targets and kills these cells.[3]

Discovery and Physicochemical Properties

Etarfolatide is a small molecule drug conjugate consisting of folic acid linked to a chelating agent capable of binding the radioisotope technetium-99m (99mTc).[3] The 99mTc radioisotope is a gamma emitter with a half-life of 6 hours and an emission energy of 140 keV, making it ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[4]

Chemical Structure and Synthesis

The chemical structure of etarfolatide is designed for high affinity to the folate receptor and stable chelation of 99mTc.[5] The synthesis of folate conjugates like etarfolatide is a multi-step process. While the precise, proprietary synthesis of etarfolatide is not publicly detailed, the general approach involves the covalent linkage of a folic acid derivative to a chelator.

General Synthesis Workflow:

The final product is typically a lyophilized kit containing the folate conjugate, a reducing agent (e.g., stannous chloride), and stabilizing agents. The addition of 99mTc-pertechnetate to the kit results in the formation of 99mTc-etarfolatide.

Mechanism of Action and Pharmacology

Etarfolatide's mechanism of action is predicated on its high affinity for the folate receptor. Following intravenous administration, etarfolatide circulates in the bloodstream and binds to FR-expressing cells.[3] The etarfolatide-FR complex is then internalized through endocytosis.[2] The accumulation of 99mTc at the tumor site allows for visualization by SPECT imaging.

Folate Receptor Binding and Internalization

Pharmacokinetics and Biodistribution

Pharmacokinetic studies in healthy volunteers have shown that etarfolatide is rapidly cleared from the blood, primarily through renal excretion.[6][7] Pre-administration of folic acid has been shown to reduce the background uptake in non-target tissues, thereby enhancing the tumor-to-background ratio and improving image quality.[4][6]

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 3.2 nM | [4] |

| Relative Affinity to Folate | 0.92 | [4] |

| Primary Route of Elimination | Renal | [6][7] |

| α Clearance Half-life | 26.9 min | [7] |

Table 1: Pharmacokinetic and Binding Properties of Etarfolatide

Experimental Protocols

Radiolabeling of Etarfolatide with Technetium-99m

Objective: To prepare 99mTc-etarfolatide for administration.

Materials:

-

Lyophilized etarfolatide kit (containing the folate conjugate, a reducing agent, and stabilizers).

-

Sterile, non-pyrogenic 99mTc-pertechnetate solution.

-

Lead-shielded vial.

-

Syringes and needles.

Protocol:

-

Allow the lyophilized etarfolatide kit to reach room temperature.

-

Aseptically add the required amount of 99mTc-pertechnetate solution to the shielded vial containing the lyophilized powder.

-

Gently swirl the vial to ensure complete dissolution of the powder.

-

Incubate at room temperature for the time specified in the kit instructions (typically 15-20 minutes).

-

Perform quality control to determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC). A radiochemical purity of >90% is generally considered acceptable for clinical use.

Folate Receptor Competitive Binding Assay

Objective: To determine the binding affinity of etarfolatide for the folate receptor.

Materials:

-

FR-positive cells (e.g., KB cells).

-

3H-folic acid.

-

Unlabeled etarfolatide (or its non-radioactive analog).

-

Cell culture medium.

-

Scintillation counter.

Protocol:

-

Plate FR-positive cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Add a constant concentration of 3H-folic acid to each well.

-

Add increasing concentrations of unlabeled etarfolatide to the wells.

-

Incubate at 37°C for 1-2 hours.

-

Wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

SPECT Imaging Protocol

Objective: To visualize the biodistribution of etarfolatide in vivo.

Protocol:

-

Administer a folic acid supplement intravenously 1-3 minutes prior to etarfolatide injection to reduce background uptake.[6]

-

Administer a bolus intravenous injection of 99mTc-etarfolatide (typically 740-925 MBq).[6]

-

Acquire whole-body planar and SPECT images at specified time points post-injection (e.g., 1-2 hours).[7]

-

For SPECT imaging, acquire images over 360° with a dual-head gamma camera equipped with low-energy, high-resolution collimators.

-

Reconstruct the images using an appropriate algorithm (e.g., ordered subset expectation maximization).

-

Co-register SPECT images with anatomical imaging (CT or MRI) for accurate localization of etarfolatide uptake.

Clinical Development and Efficacy

Etarfolatide has been evaluated in multiple clinical trials, primarily in patients with ovarian and non-small cell lung cancer, as a tool to select patients for vintafolide therapy.[3]

Phase I and II Clinical Trials

Phase I studies in healthy volunteers established the safety, biodistribution, and optimal imaging parameters for etarfolatide.[6][7] Phase II studies demonstrated a correlation between the percentage of FR-positive lesions identified by etarfolatide imaging and clinical outcomes in patients treated with vintafolide.[8]

| Clinical Trial Phase | Primary Objective | Key Findings | Reference |

| Phase I | Safety, pharmacokinetics, and dosimetry | Well-tolerated, rapid renal clearance. Folic acid pre-administration improves image quality. | [6][7] |

| Phase II (Ovarian Cancer) | Correlate FR positivity with vintafolide efficacy | Higher disease control rate and overall survival in patients with 100% FR-positive lesions. | [8] |

Table 2: Summary of Key Clinical Trial Findings for Etarfolatide

Correlation of FR Positivity with Clinical Outcomes

A key finding from the clinical development of etarfolatide was the strong correlation between the degree of FR positivity as determined by SPECT imaging and patient response to vintafolide.

Logical Relationship of Etarfolatide Use:

Folate Receptor Signaling

While etarfolatide is primarily an imaging agent, the binding of ligands to the folate receptor can initiate intracellular signaling cascades. Studies have shown that folate receptor activation can lead to the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the ERK1/2 pathway.[9][10] It is important to note that as an imaging agent administered at microdoses, the extent to which etarfolatide activates these pathways is likely minimal and not its primary function.

Folate Receptor Signaling Pathway:

Conclusion and Future Directions

Etarfolatide represents a significant advancement in the field of personalized medicine, providing a non-invasive method to assess the folate receptor status of tumors. Its co-development with vintafolide exemplifies the successful integration of a companion diagnostic with a targeted therapeutic agent. Although the clinical development of vintafolide faced challenges, the utility of etarfolatide as a biomarker for FR expression remains valuable. Future research may explore the use of etarfolatide to select patients for other folate-targeted therapies or to investigate the role of folate receptor expression in various diseases. The detailed methodologies and data presented in this guide provide a foundation for further research and development in this promising area of oncology.

References

- 1. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct radiolabeling of Folate with Tc-99m using QbD approach: A step closer to folate based diagnostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Molecular Architecture and High-Affinity Targeting of Folcepri (Etarfolatide) for Folate Receptor-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Folcepri, with the active substance etarfolatide, is a folate receptor-targeted diagnostic imaging agent. This document provides a comprehensive overview of its molecular structure, binding affinity to the folate receptor, and the associated signaling pathways. Detailed experimental methodologies for assessing binding affinity and the clinical imaging workflow are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of etarfolatide's mechanism of action and its application in precision oncology.

Introduction

Folate receptors (FRs) are overexpressed in a variety of epithelial cancers, including ovarian, non-small cell lung, endometrial, and breast cancer, while their expression in normal tissues is highly restricted. This differential expression makes the folate receptor an attractive target for cancer-specific therapies and diagnostics. Etarfolatide (formerly known as EC20) is a conjugate of the vitamin folic acid and a technetium-99m chelator, designed to non-invasively identify folate receptor-positive tumors through Single Photon Emission Computed Tomography (SPECT) imaging. The ability to visualize FR expression in vivo allows for the selection of patients who are most likely to benefit from folate receptor-targeted therapies.

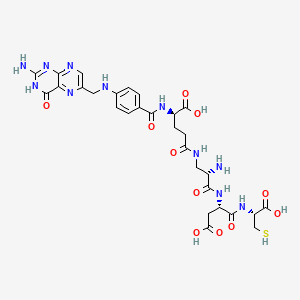

Molecular Structure of Etarfolatide

Etarfolatide is a complex molecule designed for high-affinity binding to the folate receptor. It consists of a folate moiety for targeting, a peptide-based spacer, and a chelating agent for radiolabeling with technetium-99m.

The chemical structure of etarfolatide is provided by PubChem and other chemical databases.

The structure is comprised of:

-

A pteridine ring system and a p-aminobenzoyl glutamate moiety , which are the key components of folic acid responsible for high-affinity binding to the folate receptor.

-

A peptide linker that connects the folate moiety to the chelator.

-

A chelating group that stably incorporates the radioisotope technetium-99m for SPECT imaging.

Binding Affinity of Etarfolatide

Etarfolatide exhibits a high binding affinity for the human folate receptor, which is crucial for its function as a diagnostic imaging agent. The affinity is comparable to that of natural folic acid, ensuring effective targeting of FR-positive tumors.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Preclinical studies have determined the binding affinity of 99mTc-etarfolatide for human folate receptors.

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| 99mTc-Etarfolatide | Human Folate Receptors | 3.2 nM | [2] |

Experimental Protocols

Determination of Binding Affinity (Kd)

A common method to determine the binding affinity of a ligand to its receptor is through a competitive binding assay. This protocol is a representative example based on standard laboratory practices.

Objective: To determine the equilibrium dissociation constant (Kd) of etarfolatide for the folate receptor using a competitive radioligand binding assay.

Materials:

-

Folate receptor-positive cells (e.g., KB cells)

-

[3H]-Folic acid (radioligand)

-

Unlabeled etarfolatide (competitor)

-

Binding buffer (e.g., PBS with 1% BSA)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Preparation: Culture folate receptor-positive cells to confluency. Harvest the cells and prepare a single-cell suspension in binding buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [3H]-folic acid.

-

Competitive Binding: Add increasing concentrations of unlabeled etarfolatide to the tubes. Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled folic acid (non-specific binding).

-

Incubation: Add the cell suspension to each tube and incubate at 4°C for a specified time (e.g., 1 hour) to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-folic acid as a function of the log concentration of etarfolatide. The IC50 value (concentration of etarfolatide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kd can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

SPECT Imaging Workflow with Etarfolatide

The following is a generalized workflow for performing SPECT imaging in a clinical or preclinical setting to identify folate receptor-positive tumors.

Objective: To visualize the biodistribution of 99mTc-etarfolatide and identify folate receptor-positive lesions using SPECT imaging.

Protocol:

-

Patient/Subject Preparation: The patient or animal subject is appropriately prepared for the imaging procedure. This may include fasting for a certain period.

-

Radiolabeling: Etarfolatide is radiolabeled with technetium-99m (99mTc) according to the manufacturer's instructions to form 99mTc-etarfolatide.

-

Administration: A sterile solution of 99mTc-etarfolatide is administered intravenously.

-

Uptake Phase: A waiting period is observed to allow for the distribution of the imaging agent and its uptake by folate receptor-expressing tissues.

-

Image Acquisition: The patient or subject is positioned in a SPECT scanner. Planar and SPECT images of the region of interest (e.g., thorax, abdomen, pelvis) are acquired at a specified time point post-injection (e.g., 1-2 hours).

-

Image Reconstruction and Analysis: The acquired SPECT data is reconstructed to generate cross-sectional images. These images are then reviewed to identify areas of increased radiotracer uptake, indicative of folate receptor expression. SPECT/CT co-registration can be used for precise anatomical localization of the uptake.

Signaling Pathways Associated with the Folate Receptor

The binding of folate or folate conjugates like etarfolatide to the folate receptor can initiate intracellular signaling cascades that are independent of folate's role in one-carbon metabolism. Emerging evidence suggests the involvement of the JAK-STAT3 and ERK1/2 signaling pathways.

Caption: Folate Receptor Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical experimental workflow for evaluating a folate receptor-targeted imaging agent like etarfolatide.

Caption: Etarfolatide Development Workflow.

Conclusion

Folcepri (etarfolatide) is a well-characterized folate receptor-targeted imaging agent with high binding affinity. Its molecular structure is optimized for specific delivery of a radioisotope to FR-positive cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians working on the development and application of folate-targeted diagnostics and therapeutics. Understanding the molecular interactions and biological consequences of etarfolatide binding is paramount for its effective use in personalized medicine. Although the marketing authorization for Folcepri was withdrawn due to the lack of efficacy of its companion therapeutic, the principles and technology behind etarfolatide remain a valuable paradigm in the field of targeted molecular imaging.

References

Preclinical and In Vitro Analysis of Folcepri (etarfolatide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcepri (active substance: etarfolatide) is a diagnostic radiopharmaceutical agent designed for the non-invasive imaging of folate receptor (FR)-positive tumors. Developed as a companion diagnostic for the folate-targeted therapeutic, Vynfinit (vintafolide), Folcepri enables the selection of patients whose tumors overexpress the folate receptor, a key biomarker in various cancers, particularly ovarian cancer. This technical guide provides an in-depth overview of the preclinical studies and in vitro analyses that have characterized the binding affinity, specificity, and biodistribution of etarfolatide, underpinning its clinical application.

Introduction

Folate is an essential B vitamin required for nucleotide biosynthesis and cellular proliferation.[1] Many cancer cells upregulate the expression of the high-affinity folate receptor (FR) to meet their increased demand for folate.[1] This differential expression between malignant and healthy tissues presents a valuable target for both therapeutic and diagnostic agents.[2] Folcepri, with its active component etarfolatide, is a conjugate of folic acid and a technetium-99m (99mTc) radiolabel.[2][3] It is designed to bind with high affinity to FR-expressing cells, allowing for visualization via Single Photon Emission Computed Tomography (SPECT) imaging.[4][5] This guide details the preclinical data that validate the mechanism of action and in vivo behavior of etarfolatide.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism of action for etarfolatide is its high-affinity binding to the folate receptor, primarily the alpha isoform (FRα), which is frequently overexpressed on the surface of cancer cells.[1][2] Following binding, the etarfolatide-receptor complex is internalized through receptor-mediated endocytosis. This process sequesters the radiolabel within the cancer cell, enabling targeted imaging.[2] In contrast, most normal cells utilize the reduced folate carrier (RFC) for folate uptake, which has a much lower affinity for folate and its conjugates.[4]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. seom.org [seom.org]

- 5. Folcepri | European Medicines Agency (EMA) [ema.europa.eu]

The Folate Pathway: A Labyrinthine Network Fueling Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate network of biochemical reactions known as the folate pathway, or one-carbon metabolism, is a fundamental process essential for the survival and proliferation of all cells. This pathway's central role in the synthesis of nucleotides and methylation reactions makes it a critical nexus for rapidly dividing cells, a characteristic hallmark of cancer. Consequently, the folate pathway has long been a pivotal target in oncology, with the development of antifolate drugs marking a cornerstone of modern chemotherapy. This technical guide provides a comprehensive exploration of the folate pathway's significance in cancer cell proliferation, detailing its core mechanisms, key enzymatic players, and the therapeutic strategies designed to disrupt its function.

The Core Machinery: One-Carbon Metabolism in Cancer

Folate-mediated one-carbon metabolism is a complex series of interconnected reactions that occur in both the cytoplasm and mitochondria.[1][2] This compartmentalization allows for metabolic flexibility and the efficient distribution of one-carbon units for various biosynthetic processes. The primary function of this pathway is to accept one-carbon units from donors like serine and transfer them to various acceptor molecules, a process critical for the de novo synthesis of purines (adenine and guanine) and thymidylate (a precursor of thymine), which are the essential building blocks of DNA and RNA.[3][4] Furthermore, the folate cycle is intricately linked to the methionine cycle, providing the methyl groups necessary for the methylation of DNA, RNA, proteins, and lipids, which are crucial for regulating gene expression and maintaining cellular function.[5]

Cancer cells, with their demand for relentless proliferation, exhibit a heightened reliance on the folate pathway to sustain the production of nucleotides and maintain epigenetic stability through methylation.[6][7] This dependency is often accompanied by the upregulation of key enzymes within the pathway, rendering them attractive targets for therapeutic intervention.

Key Enzymatic Players in the Folate Pathway

Several enzymes play crucial roles in the folate pathway, and their dysregulation is frequently observed in various cancers.

-

Dihydrofolate Reductase (DHFR): This cytosolic enzyme is a critical component of the folate cycle, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[8][9] By regenerating the THF pool, DHFR ensures a continuous supply of folate cofactors for downstream reactions. The indispensable role of DHFR in DNA synthesis makes it a prime target for antifolate drugs like methotrexate.[10][11]

-

Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is a key enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is a critical regulatory point in the folate pathway, directing folate metabolites towards either nucleotide synthesis or the methionine cycle for methylation reactions.[12][13] Polymorphisms in the MTHFR gene have been associated with altered enzyme activity and have been investigated for their potential role in cancer susceptibility and response to chemotherapy.[2][14]

-

Serine Hydroxymethyltransferase (SHMT): This enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms and catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate.[15] SHMT2, in particular, is often overexpressed in cancer and plays a crucial role in providing one-carbon units from the mitochondria to the cytosol to fuel nucleotide synthesis.[16][17][18]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD): This family of enzymes, with isoforms in both the cytosol (MTHFD1) and mitochondria (MTHFD2, MTHFD1L), plays a central role in the interconversion of one-carbon units. MTHFD2 is particularly noteworthy as it is highly expressed in many cancers and embryonic tissues but is largely absent in normal adult tissues, making it a highly specific and attractive target for cancer therapy.[1][4][9][19]

Data Presentation: Quantitative Insights into the Folate Pathway in Cancer

The following tables summarize key quantitative data related to the folate pathway in cancer, providing a comparative overview for researchers.

Table 1: Folate Concentrations in Cancer vs. Normal Tissues

| Tissue Type | Folate Concentration in Cancer Tissue | Folate Concentration in Normal Tissue | Reference(s) |

| Lung Cancer | 20.07 nmol/l (serum) | 22.52 nmol/l (serum) | [20] |

| Lung Cancer | 4.3 ± 1.8 pg/ml (plasma) | 6.1 ± 2.3 pg/ml (plasma) | [21] |

| Colorectal Cancer | Variable, with significant inter-individual differences. | Variable, with significant inter-individual differences. | [22] |

Table 2: IC50 Values of Common Antifolate Drugs in Cancer Cell Lines

| Drug | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Methotrexate | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.004 µg/mL | [7] |

| Methotrexate | NCI-H460 | Non-Small Cell Lung Cancer | 2.4 µM | [7] |

| Methotrexate | HTC-116 | Colorectal Cancer | 0.15 mM (48h) | [23][24] |

| Methotrexate | A-549 | Non-Small Cell Lung Cancer | 0.10 mM (48h) | [23][24] |

| Pemetrexed | A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 µmol/L (48h) | [25] |

| Pemetrexed | HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 µmol/L (48h) | [25] |

| Pemetrexed | H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 µmol/L (48h) | [25] |

| Pemetrexed | Multiple Cell Lines | Various | Geometric mean: 15.1 µM | [26] |

| Raltitrexed | HepG2 | Hepatocellular Carcinoma | 78.919 nM (24h) | [27] |

Experimental Protocols: Methodologies for Studying the Folate Pathway

This section provides detailed methodologies for key experiments used to investigate the folate pathway and the efficacy of antifolate drugs.

Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH solution

-

DHF (substrate) solution

-

Cell or tissue lysate containing DHFR

-

96-well clear microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Sample (cell/tissue lysate)

-

DHFR Assay Buffer to bring the volume to a pre-determined level.

-

NADPH solution.

-

-

Initiate Reaction: Add the DHF substrate to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of decrease in absorbance (ΔAbs/min). The DHFR activity is proportional to this rate and can be quantified using the molar extinction coefficient of NADPH.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Antifolate drug (e.g., methotrexate)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the antifolate drug and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Clonogenic Assay

The clonogenic assay, or colony formation assay, is a cell-based in vitro method to determine the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of anticancer agents.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Antifolate drug

-

6-well or 10-cm cell culture dishes

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a low, known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate or a 10-cm dish.

-

Drug Treatment: Treat the cells with the antifolate drug at various concentrations for a defined period. Alternatively, treat cells in a separate flask before seeding.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with the fixation solution, and then stain them with the crystal violet solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each plate.

-

Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each drug concentration. The SF is the ratio of the number of colonies formed after treatment to the number of cells seeded, normalized to the PE of the control group.

LC-MS Analysis of Folate Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of folate metabolites in biological samples.

Materials:

-

Cell or tissue samples

-

Extraction solvent (e.g., methanol/water mixture with antioxidants like ascorbic acid)

-

LC-MS system (including a liquid chromatograph and a mass spectrometer)

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e-g., aqueous buffer with an organic modifier)

-

Internal standards (isotopically labeled folate metabolites)

Procedure:

-

Sample Extraction: Homogenize cells or tissues in the extraction solvent to precipitate proteins and extract the folate metabolites. The use of antioxidants is crucial to prevent the degradation of labile folates.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.

-

Supernatant Collection: Collect the supernatant containing the folate metabolites.

-

LC Separation: Inject the supernatant into the LC system. The folate metabolites are separated based on their physicochemical properties as they pass through the LC column.

-

MS Detection and Quantification: The separated metabolites are then introduced into the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensity of the endogenous metabolites to that of the known concentration of the internal standards.

Visualizing the Folate Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core folate signaling pathway, a typical experimental workflow for evaluating antifolate drug efficacy, and the logical relationship between folate metabolism and cancer cell proliferation.

Caption: The compartmentalized folate pathway in cancer cells.

Caption: Experimental workflow for evaluating antifolate drug efficacy.

Caption: Logical relationship of folate metabolism to cancer proliferation.

Conclusion

The folate pathway represents a critical metabolic vulnerability in cancer cells, a fact that has been successfully exploited for decades in chemotherapy. The heightened demand for the products of one-carbon metabolism to fuel rapid proliferation makes cancer cells particularly susceptible to drugs that target key enzymes within this pathway. As our understanding of the intricate regulation and compartmentalization of folate metabolism deepens, so too does the potential for developing novel and more selective therapeutic strategies. The continued investigation into the kinetic properties of folate pathway enzymes in cancer, the precise quantification of folate metabolites in tumors, and the development of next-generation antifolates holds immense promise for improving the treatment of a wide range of malignancies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of the folate pathway and contribute to the advancement of cancer therapy.

References

- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Folate/homocysteine metabolism and lung cancer risk among smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 10. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wcrf.org [wcrf.org]

- 13. MTHFR C677T and A1298C Polymorphisms in Breast Cancer, Gliomas and Gastric Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the MTHFR polymorphisms in cancer risk modification and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vital role of SHMT2 in diverse disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Serum folate concentration and the incidence of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 22. Folate levels measured by LC–MS/MS in patients with colorectal cancer treated with different leucovorin dosages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug: Pemetrexed - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 27. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Folate-Targeted Therapies in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between folate metabolism and cellular proliferation has long been a cornerstone of cancer research. Folate, an essential B vitamin, plays a pivotal role in the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, characterized by their rapid and uncontrolled growth, exhibit a heightened demand for folates to sustain their proliferation. This dependency has been exploited for therapeutic intervention for over half a century, leading to the development of a diverse arsenal of folate-targeted therapies. This technical guide provides an in-depth exploration of the history, mechanisms of action, and key experimental methodologies associated with these crucial oncologic treatments.

The journey of folate-targeted therapies began with the advent of antifolates, molecules designed to interfere with folate metabolism, thereby inducing a state of folate deficiency in cancer cells and halting their growth. The pioneering antifolate, aminopterin, and its successor, methotrexate, revolutionized the treatment of childhood leukemia in the mid-20th century.[1] These classical antifolates primarily act by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate cycle.[2][3][4][5][6]

Building on this foundational understanding, subsequent research has led to the development of novel antifolates with distinct mechanisms of action and improved therapeutic indices. Pemetrexed and raltitrexed, for instance, primarily target thymidylate synthase (TS), another key enzyme in nucleotide synthesis.[7][8] The evolution of these drugs has been driven by the need to overcome mechanisms of resistance to classical antifolates and to broaden their spectrum of activity against various solid tumors.[5][7]

A more recent and highly specific approach to folate-targeted therapy involves leveraging the overexpression of the folate receptor (FR) on the surface of many cancer cells.[9][10][11] This strategy utilizes folate as a targeting ligand to deliver cytotoxic agents or imaging probes directly to malignant cells, minimizing off-target toxicity. Folate-drug conjugates, such as vintafolide, and monoclonal antibodies targeting the folate receptor, like farletuzumab, represent this new wave of precision oncology.[7][9][10][12][13]

This guide will delve into the quantitative outcomes of pivotal clinical trials that have shaped the clinical application of these therapies. Furthermore, it will provide detailed protocols for key in vitro assays essential for the preclinical evaluation of novel folate-targeted agents. Finally, through detailed diagrams, it will illustrate the intricate signaling pathways and molecular interactions that underpin the efficacy of these life-saving treatments.

Quantitative Data from Clinical Trials

The clinical development of folate-targeted therapies has been marked by numerous trials evaluating their efficacy and safety across a range of malignancies. The following tables summarize key quantitative data from pivotal studies of prominent antifolates and folate receptor-targeted agents.

Table 1: Efficacy of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC)

| Trial Name/Identifier | Phase | Treatment Arm | Comparator Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| JMEI | III | Pemetrexed 500 mg/m² | Docetaxel 75 mg/m² | 571 | 9.1% | 2.9 | 8.3 | [1][5][11] |

| PARAMOUNT | III | Pemetrexed 500 mg/m² (continuation maintenance) | Placebo | 539 | 14.3% (from start of maintenance) | 4.1 | 13.9 | |

| JMDB | III | Pemetrexed 500 mg/m² + Cisplatin 75 mg/m² | Gemcitabine 1250 mg/m² + Cisplatin 75 mg/m² | 1725 | 30.6% (non-squamous) | 5.3 (non-squamous) | 11.8 (non-squamous) | |

| Cullen et al. | III | Pemetrexed 500 mg/m² | Pemetrexed 900 mg/m² | 588 | 7.1% | 2.6 | 6.7 | [2] |

Table 2: Efficacy of Folate Receptor-Targeted Therapies in Ovarian Cancer

| Drug | Trial Name/Identifier | Phase | Treatment Arm | Comparator Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| Vintafolide | PRECEDENT (NCT00722592) | II | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) | PLD alone | 149 | 28% | 5.0 | 16.9 | [14][15][16] |

| Vintafolide (FR 100% positive) | PRECEDENT (NCT00722592) | II | Vintafolide + PLD | PLD alone | 46 | 45% | 5.5 | 22.9 | [14][15] |

| Farletuzumab | MORAb-003-011 (NCT02289950) | II | Farletuzumab + Chemotherapy | Placebo + Chemotherapy | 214 | - | 11.7 | - | [17][18] |

| Farletuzumab Ecteribulin | Study 101 (NCT03386942) - Cohort 1 (0.9 mg/kg) | I | Farletuzumab Ecteribulin | - | 24 | 25.0% | 6.7 | 10.5 | [3] |

| Farletuzumab Ecteribulin | Study 101 (NCT03386942) - Cohort 2 (1.2 mg/kg) | I | Farletuzumab Ecteribulin | - | 21 | 52.4% | 8.2 | Not Estimable | [3] |

Table 3: Efficacy of Other Key Antifolates

| Drug | Cancer Type | Trial Name/Identifier | Phase | Treatment Arm(s) | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| Raltitrexed | Advanced Colorectal Cancer | Tomudex Colorectal Cancer Study Group | III | Raltitrexed 3 mg/m² | 495 | 19% | - | 10.9 | [6] |

| Raltitrexed + Oxaliplatin | Metastatic Colorectal Cancer | Santini et al. | II | Raltitrexed 3 mg/m² + Oxaliplatin 70 mg/m² | 44 | 45.5% | 6.0 | 14.8 | [19] |

| Edatrexate | Head and Neck Squamous Cell Carcinoma | EORTC Head and Neck Cancer Cooperative Group | III | Edatrexate 70-80 mg/m²/wk | 264 | 21% | - | 6.0 | [7] |

| Methotrexate + 5-FU | Advanced Breast Cancer | Gewirtz and Cadman | - | Methotrexate 200 mg/m² + 5-FU 600 mg/m² | 17 | 53% (>50% regression in 9/17) | - | - | [20] |

| Lometrexol | Various Solid Tumors | - | I | Lometrexol with Folic Acid | - | Partial response in ovarian cancer | - | - | [21][22] |

Key Experimental Protocols

The preclinical evaluation of folate-targeted therapies relies on a suite of standardized in vitro assays to characterize their binding affinity, cellular uptake, and cytotoxic activity. The following sections provide detailed protocols for these essential experiments.

Folate Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the folate receptor by measuring its ability to compete with a radiolabeled folate ligand.

Materials:

-

Folate receptor-positive cells (e.g., KB, IGROV-1) or cell membranes

-

[³H]-Folic Acid (Radioligand)

-

Unlabeled test compound

-

Binding Buffer (e.g., 25 mM Tris, 150 mM NaCl, 0.1% Triton X-100, pH 7.4)

-

Scintillation fluid and vials

-

Scintillation counter

-

96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS)

-

Vacuum manifold

Procedure:

-

Cell/Membrane Preparation:

-

Culture folate receptor-positive cells to near confluency.

-

For whole-cell assays, harvest cells and resuspend in ice-cold binding buffer.

-

For membrane preparations, lyse cells and isolate the membrane fraction by centrifugation. Resuspend membranes in binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of [³H]-Folic Acid to each well.

-

Add increasing concentrations of the unlabeled test compound to designated wells.

-

Include control wells for total binding (only [³H]-Folic Acid) and non-specific binding ( [³H]-Folic Acid + a high concentration of unlabeled folic acid).

-

-

Incubation:

-

Add the cell suspension or membrane preparation to each well.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-4 hours) with gentle agitation.

-

-

Filtration and Washing:

-

Place the filter plate on a vacuum manifold.

-

Transfer the contents of the assay plate to the filter plate.

-

Apply vacuum to separate the bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the internalization of fluorescently labeled folate-drug conjugates into cancer cells.

Materials:

-

Folate receptor-positive (e.g., KB) and negative (e.g., A549) cancer cell lines

-

Fluorescently labeled folate conjugate (e.g., FITC-folate)

-

Cell culture medium (folate-free for specific experiments)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed folate receptor-positive and negative cells into 6-well plates and culture overnight to allow for attachment.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the fluorescently labeled folate conjugate at the desired concentration.

-

For competition experiments, pre-incubate a set of wells with a high concentration of unlabeled folic acid for 30 minutes before adding the fluorescent conjugate.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

-

Cell Harvesting:

-

Remove the treatment medium and wash the cells twice with ice-cold PBS to remove unbound conjugate.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells and resuspend in PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the cell population.

-

-

Data Analysis:

-

Compare the MFI of cells treated with the fluorescent conjugate to untreated control cells.

-

In competition experiments, a significant reduction in MFI in the presence of excess unlabeled folic acid indicates receptor-mediated uptake.

-